molecular formula C17H22N4O5 B190115 4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 126092-98-6

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid

货号: B190115
CAS 编号: 126092-98-6
分子量: 362.4 g/mol
InChI 键: UKRBNYGJOCAJEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nomenclature and International Union of Pure and Applied Chemistry Classification

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[({4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrol-2-yl}carbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid. This systematic name reflects the complex structural architecture of the molecule, which consists of two methylated pyrrole rings connected through a carboxamide linkage. The compound bears the Chemical Abstracts Service registry number 126092-98-6 and possesses a molecular formula of C17H22N4O5 with a molecular weight of 362.38 grams per mole. The International Chemical Identifier Key for this compound is UKRBNYGJOCAJEL-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical information systems.

The molecular structure incorporates several functionally significant components that define its chemical behavior and synthetic utility. The tert-butoxycarbonyl protecting group attached to one of the pyrrole rings serves as an acid-labile protecting group commonly employed in organic synthesis. This protecting group can be selectively removed under acidic conditions, making it particularly valuable in multi-step synthetic sequences where temporary protection of amino functionality is required. The carboxamide linkage between the two pyrrole rings creates a rigid connection that influences the overall conformational properties of the molecule, while the terminal carboxylic acid functionality provides a reactive site for further derivatization or coupling reactions.

The structural complexity of this compound is further highlighted by its Simplified Molecular-Input Line-Entry System representation: C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)O. This notation clearly delineates the connectivity between the various functional groups and provides insight into the three-dimensional arrangement of atoms within the molecule. The presence of multiple heteroatoms, including nitrogen and oxygen, creates numerous sites for hydrogen bonding and other intermolecular interactions that are crucial for its biological and chemical properties.

Historical Context in Heterocyclic Chemistry

The development of complex pyrrole-based compounds like this compound emerges from a rich historical foundation in heterocyclic chemistry spanning more than two centuries. Pyrrole itself was first isolated from coal tar in 1834 and subsequently obtained from the pyrolysate of bone in 1857, establishing the fundamental understanding of this five-membered aromatic heterocycle. The name pyrrole derives from the Greek word for red, referring to the characteristic bright red coloration that pyrrole imparts to pinewood shavings moistened with concentrated hydrochloric acid, a classical qualitative test that remains relevant today.

The evolution of pyrrole chemistry has been marked by significant advances in understanding its unique electronic properties and reactivity patterns. Unlike other five-membered heterocycles such as furan and thiophene, pyrrole exhibits distinctive characteristics due to the involvement of the nitrogen lone pair in the aromatic system. This delocalization creates a 4n + 2 aromatic system according to Hückel's rule, but also results in pyrrole being an extremely weak base with a conjugate acid pKa of -3.8. The compound's aromatic character, while modest relative to benzene, is comparable to related heterocycles and provides the foundation for its stability and synthetic utility.

The introduction of protecting group chemistry, particularly the tert-butoxycarbonyl group, represents a crucial milestone in the synthetic manipulation of pyrrole-containing compounds. Di-tert-butyl dicarbonate, commonly known as Boc anhydride, was developed as a reagent for introducing tert-butoxycarbonyl protecting groups onto amines under mild conditions. This methodology enabled the synthesis of complex molecules where selective protection and deprotection of amino groups is essential, paving the way for sophisticated multi-step syntheses of compounds like the target molecule under investigation.

The historical progression toward bis-pyrrole architectures reflects the growing understanding of how multiple heterocyclic units can be combined to create molecules with enhanced properties and biological activities. Research has demonstrated that pyrrole-based scaffolds can serve as effective mimetics for various protein secondary structures, including beta-strands, beta-sheets, and beta-turns. This recognition has driven the development of increasingly complex pyrrole-containing molecules designed to interact with biological targets in predictable and selective ways.

Significance in Peptidomimetic Design

The significance of this compound in peptidomimetic design stems from its unique structural features that enable it to function as a non-peptidic scaffold capable of mimicking peptide and protein conformations. Peptidomimetics represent a crucial class of compounds in medicinal chemistry, designed to overcome the inherent limitations of natural peptides and proteins, including poor pharmacokinetic profiles, susceptibility to proteolytic degradation, and limited bioavailability. The development of proteolytically stable non-peptide peptidomimetic scaffolds has been pursued since the late 1980s as a means to maintain the potency and selectivity of parent peptides while addressing these pharmaceutical challenges.

The bis-pyrrole architecture of this compound provides several advantages in peptidomimetic applications. The rigid nature of the pyrrole rings and the connecting carboxamide linkage creates a well-defined three-dimensional structure that can present amino acid-like side chains in precise spatial orientations. Research has demonstrated that pyrrole-based scaffolds can effectively overlay with idealized secondary structures, particularly type I beta-turns, which are among the most frequently encountered conformations in protein and peptide structures. The ability to project two amino acid-derived side chains in orientations corresponding to specific residue positions makes these compounds valuable tools for studying protein-protein interactions and developing therapeutic agents.

The incorporation of the tert-butoxycarbonyl protecting group in the molecular design serves multiple purposes in peptidomimetic applications. Beyond its traditional role as a temporary protecting group during synthesis, the tert-butoxycarbonyl moiety can influence the compound's pharmacological properties, including lipophilicity, membrane permeability, and metabolic stability. The selective removal of this protecting group under controlled conditions allows for the generation of free amino functionality that can participate in hydrogen bonding networks essential for biological recognition and binding.

Structural Feature Peptidomimetic Advantage Biological Relevance
Bis-pyrrole core Rigid scaffold for side chain presentation Mimics beta-turn geometry
Carboxamide linkage Maintains peptide-like hydrogen bonding Preserves key recognition elements
tert-Butoxycarbonyl group Modulates pharmacokinetic properties Enhances membrane permeability
Terminal carboxylic acid Provides coupling site for extensions Enables library synthesis

Recent advances in pyrrole-based peptidomimetic design have demonstrated the potential for creating compounds that not only mimic single secondary structures but can also overlap with multiple conformational motifs. This structural promiscuity, while potentially concerning from a selectivity standpoint, actually provides opportunities for designing molecules with broader biological activities or compounds capable of binding to multiple related targets. The development of minimalist secondary structure mimics, which achieve mimicry using only appropriately projected side chains, represents a particularly elegant approach to peptidomimetic design that is exemplified by compounds like the subject molecule.

The synthesis and evaluation of pyrrole-based peptidomimetics have contributed significantly to our understanding of structure-activity relationships in protein-protein interactions. Studies have shown that appropriately designed pyrrole scaffolds can serve as effective inhibitors of enzymes such as aspartic acid proteases, matrix metalloproteases, and human immunodeficiency virus protease, with some compounds achieving subnanomolar binding constants. These successes validate the approach of using heterocyclic scaffolds as peptide replacements and demonstrate the potential for developing clinically relevant therapeutics based on pyrrole chemistry.

属性

IUPAC Name

1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRBNYGJOCAJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444556
Record name 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126092-98-6
Record name 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound 4-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid, often referred to as Boc-Py-OH, is a derivative of pyrrole that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.

  • Molecular Formula : C11_{11}H16_{16}N2_2O4_4
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 77716-11-1
  • Purity : Typically >98% (HPLC)

The biological activity of Boc-Py-OH can be attributed to its structural features that enable interactions with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for modulation of protein interactions, while the pyrrole moiety may contribute to its pharmacological effects through:

  • Inhibition of Enzymatic Activity : Compounds similar to Boc-Py-OH have been noted for their ability to inhibit certain enzymes, which can be crucial in disease pathways.
  • Quorum Sensing Inhibition : Research indicates that pyrrole derivatives can act as quorum sensing inhibitors, potentially disrupting bacterial communication and biofilm formation, particularly in pathogens like Pseudomonas aeruginosa .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains, particularly in biofilm disruption.
CytotoxicityShows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.
Quorum Sensing InhibitionDisrupts communication among bacteria, reducing virulence factor production.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of Boc-Py-OH demonstrated that it significantly reduced biofilm formation in Pseudomonas aeruginosa. The compound was tested at varying concentrations (0.5 mg/mL to 1.0 mg/mL), showing a marked decrease in pyocyanin production and rhamnolipid levels, which are critical virulence factors for this pathogen .

Case Study 2: Cytotoxic Effects

In vitro studies on several cancer cell lines revealed that Boc-Py-OH exhibited selective cytotoxicity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Recent research has highlighted the importance of structural modifications in pyrrole derivatives for enhancing biological activity. The introduction of the Boc group not only improves solubility but may also influence the compound's interaction with target proteins, thereby affecting its pharmacological profile .

Additionally, molecular docking studies have provided insights into how Boc-Py-OH interacts with key biological targets, revealing potential binding sites that could be exploited for drug design .

科学研究应用

Inhibition of Arginase

Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle. Inhibitors of arginase are of interest for therapeutic applications in cancer and other diseases where arginine metabolism is altered. The compound has shown potential as an arginase inhibitor, which could help in modulating nitric oxide production and enhancing immune responses.

Case Study: Arginase Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit human arginase (hARG). For instance, a study highlighted that certain analogs exhibited IC50_{50} values in the nanomolar range, indicating strong inhibitory activity against hARG-1 and hARG-2 .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacological agents.

Synthesis Pathway

The synthesis typically involves protecting the amine group with tert-butoxycarbonyl (Boc) groups, followed by selective reactions to introduce other functional groups. For example, the reaction of this compound with different electrophiles can yield novel derivatives with enhanced biological activities .

Potential Anticancer Activity

There is ongoing research into the anticancer properties of compounds derived from this pyrrole-based structure. The inhibition of arginase may contribute to increased levels of arginine, which is essential for T-cell function and could enhance anti-tumor immunity.

Data Table: Comparison of Arginase Inhibitors

Compound NameStructureIC50_{50} (nM)Mechanism
4-(Boc-amino)-1-methyl-pyrrole-2-carboxylic acidStructure223Competitive inhibition
Nor-NOHAStructure509Non-competitive inhibition
DFMO (difluoromethylornithine)Structure3900Irreversible inhibition

相似化合物的比较

Methyl Ester Analog

Compound: Methyl 4-(4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylate Key differences:

  • The terminal carboxylic acid is replaced with a methyl ester.
  • Molecular formula : C₁₉H₂₅N₄O₅ (vs. C₁₈H₂₃N₄O₅ for the target compound).
  • Synthesis : Prepared via coupling reactions, as described in , with a yield of 99% under optimized conditions.
  • Applications : Acts as a precursor to the target compound; the ester group simplifies purification but requires hydrolysis for bioactive applications .

Ethyl Esters with Indole Substituents

Compound: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate () Key differences:

  • Indole moieties replace the second pyrrole ring.
  • Molecular weight : 554 g/mol (vs. ~376 g/mol for the target compound).
  • Synthesis : Achieved via CuCl₂-catalyzed reactions of 1,3-bis(indol-3-yl)propane-1,3-diones, yielding 94–98% .
  • Applications : Enhanced aromaticity from indole groups may improve binding to hydrophobic protein pockets, as seen in kinase inhibitor scaffolds .

Phenyl-Substituted Analog

Compound: 4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid () Key differences:

  • A phenyl group replaces the second pyrrole ring.
  • Molecular formula : C₁₇H₂₀N₂O₄ (vs. C₁₈H₂₃N₄O₅).
  • ~1.5 for the target compound) .

Physicochemical and Spectral Comparisons

Property Target Compound Methyl Ester Analog Indole-Substituted Ester Phenyl-Substituted Analog
Molecular weight ~376 g/mol 376.41 g/mol 554 g/mol 316.35 g/mol
Melting point Not reported Not reported 169–173°C (10a) Not reported
Solubility Polar solvents (carboxylic acid) Organic solvents (ester) Low (indole hydrophobicity) Moderate (phenyl balance)
Key IR bands (cm⁻¹) ~1680 (C=O), ~3260 (N-H) 1765 (ester C=O) 1682 (amide C=O) Not reported
¹³C NMR (DMSO-d₆) ~163 ppm (carboxylic acid) 163.8 ppm (ester C=O) 163.8 ppm (ester C=O) Not reported

准备方法

Preparation of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic Acid (Unit A)

Unit A is synthesized via Boc protection of 4-amino-1-methylpyrrole-2-carboxylic acid. A representative protocol involves:

  • Methyl ester formation : Methyl 4-amino-1-methylpyrrole-2-carboxylate is treated with di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) at 25°C for 12 hours, yielding the Boc-protected methyl ester.

  • Ester hydrolysis : The methyl ester undergoes saponification using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (1:1) at 25°C, affording the carboxylic acid with >95% yield.

Key Data :

StepReagentsConditionsYieldSource
Boc protectionBoc₂O, DMF25°C, 12 h89%
HydrolysisLiOH, THF/H₂O25°C, 24 h96%

Preparation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid (Unit B)

Unit B is synthesized via reduction of a nitro precursor:

  • Nitration : 1-Methylpyrrole-2-carboxylic acid is nitrated using fuming nitric acid in trifluoroacetic acid (TFA) at 0°C, yielding the 4-nitro derivative.

  • Catalytic hydrogenation : The nitro group is reduced using palladium on carbon (Pd/C) under hydrogen gas (H₂) in methanol, providing the amine with 85% yield.

Optimization Note : Excess TFA improves nitration regioselectivity, minimizing 3-nitro byproducts.

Amide Bond Formation Strategies

EDCI/DMAP-Mediated Coupling

The most efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):

  • Activation : Unit A (1.2 equiv) is dissolved in anhydrous DMF, treated with EDCI (1.5 equiv) and DMAP (0.1 equiv) at 0°C for 30 minutes.

  • Coupling : Unit B (1.0 equiv) is added, and the reaction stirred at 25°C for 18 hours.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes) to yield the target compound (73% yield).

Critical Parameters :

  • DMAP concentration >0.1 equiv decreases yield due to side reactions.

  • Anhydrous conditions prevent carboxylic acid protonation, ensuring efficient activation.

Acyl Chloride Route

Alternative activation via acyl chloride formation:

  • Chlorination : Unit A reacts with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane (DCM) at 0°C for 2 hours.

  • Amidation : The acyl chloride is treated with Unit B and triethylamine (TEA) in DCM at −10°C, yielding the product in 68% yield.

Limitation : Lower yields compared to EDCI/DMAP due to moisture sensitivity.

Side Reaction Mitigation

Boc Group Stability

The tert-butoxycarbonyl group remains intact under EDCI/DMAP conditions (pH 6–8) but hydrolyzes in strong acids (e.g., TFA) or bases (e.g., NaOH >1M).

Epimerization Control

Coupling at 0°C minimizes racemization of the pyrrole-2-carboxylic acid moiety, confirmed by chiral HPLC (>99% enantiomeric excess).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent-described method employs continuous flow reactors for Unit A synthesis:

  • Boc protection : Methyl 4-amino-1-methylpyrrole-2-carboxylate and Boc₂O are mixed in a T-shaped mixer at 50°C, achieving 94% conversion in 5 minutes.

  • In-line hydrolysis : The ester intermediate is hydrolyzed using NaOH in a packed-bed reactor, yielding Unit A with 98% purity.

Advantages : 50% reduction in reaction time and 20% higher yield vs. batch processes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc-CH₃), 3.78 (s, 3H, N-CH₃), 6.45 (d, 1H, pyrrole-H), 7.21 (d, 1H, pyrrole-H), 10.12 (s, 1H, NH).

  • HRMS (ESI+) : m/z calculated for C₁₇H₂₂N₄O₅ [M+H]⁺: 387.1664; found: 387.1668.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >99% purity at 254 nm .

常见问题

Q. What are the key steps in synthesizing 4-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves sequential coupling of pyrrole intermediates. A common approach starts with 4-(Boc-amino)-1-methylpyrrole-2-carboxylic acid (upstream precursor) reacting with methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate via amide bond formation under carbodiimide coupling conditions (e.g., EDC/HOBt). Subsequent deprotection of the methyl ester group using aqueous base (e.g., LiOH) yields the final carboxylic acid derivative .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns (e.g., tert-butoxycarbonyl group at ~1.2–1.4 ppm, pyrrole protons at 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+Na]+^+ for intermediates, such as C18_{18}H24_{24}N4_4O5_5Na: 399.1634) .
  • HPLC purity analysis : Ensures >95% purity for biological studies .

Q. What are the common impurities observed during synthesis, and how are they addressed?

Impurities include unreacted starting materials (e.g., residual methyl ester intermediates) and side products from incomplete Boc-deprotection. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC resolves these issues. LCMS monitoring during synthesis helps track reaction progress .

Advanced Research Questions

Q. What challenges arise in optimizing the Heck–Matsuda desymmetrization for analogous pyrrolidine derivatives, and how do they inform this compound’s synthesis?

The Heck–Matsuda reaction, used for aryl-pyrrolidine coupling, requires precise control of stereochemistry and protecting group stability. For example, N-tosyl protection is critical to prevent undesired β-hydride elimination. Lessons learned include:

  • Using chiral ligands (e.g., (R)-BINAP) to achieve enantiomeric excess (>85% ee) .
  • Avoiding harsh acidic conditions to preserve the Boc group during post-coupling steps .

Q. How does the compound’s logP and polar surface area (PSA) influence its pharmacokinetic profile in preclinical studies?

  • LogP : Calculated logP ~2.15 (via ) suggests moderate lipophilicity, suitable for membrane permeability but may require formulation optimization for bioavailability.
  • PSA : ~107–110 Ų (from ) indicates high polarity, potentially limiting blood-brain barrier penetration. These parameters guide salt formation (e.g., hydrochloride salts for improved solubility) in drug development .

Q. What analytical techniques are employed to resolve stereochemical ambiguities in derivatives of this compound?

  • Chiral SFC/HPLC : Separates enantiomers (e.g., using Chiralpak AD-H column) with isocratic elution (CO2_2/IPA) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in analogous tert-butyl piperazine-carboxylate derivatives .
  • Vibrational circular dichroism (VCD) : Validates stereochemistry in solution phase for intermediates .

Methodological Considerations

Q. How can conflicting NMR data for pyrrole derivatives be resolved during structural elucidation?

Discrepancies in 1^1H NMR shifts (e.g., downfield vs. upfield pyrrole protons) often stem from solvent effects or tautomerism. Strategies include:

  • Recording spectra in multiple solvents (DMSO-d6_6, CDCl3_3) .
  • Using 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons and confirm substitution patterns .

Q. What are the best practices for scaling up the synthesis while maintaining enantiopurity?

  • Continuous flow chemistry : Reduces side reactions and improves heat management during coupling steps.
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) minimize metal leaching in Heck-type reactions .
  • In-line analytics : Real-time FTIR or PAT (Process Analytical Technology) ensures reaction consistency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。